Ethyl 2-benzyl-1,3-dioxolane-2-propionate

Description

Overview of 1,3-Dioxolane (B20135) Systems in Advanced Organic Synthesis

The 1,3-dioxolane ring is a five-membered heterocyclic acetal (B89532), most commonly formed by the reaction of a carbonyl compound (an aldehyde or ketone) with ethylene (B1197577) glycol. chemicalbook.com, wikipedia.org This cyclic acetal structure is a cornerstone of protecting group strategy in organic synthesis. nih.gov, researchgate.net The primary function of the 1,3-dioxolane group is to mask the reactivity of carbonyls or 1,2-diols during chemical transformations targeting other parts of a molecule. nih.gov, wikipedia.org

A key advantage of 1,3-dioxolanes is their predictable chemical stability. They are generally robust and unreactive under basic, nucleophilic, reductive, and many oxidative conditions. thieme-connect.de However, they are readily cleaved under acidic conditions, allowing for the deprotection and regeneration of the original carbonyl or diol functionality. thieme-connect.de, organic-chemistry.org This differential stability is crucial for achieving chemoselectivity in complex syntheses. Beyond their role as protecting groups, 1,3-dioxolane derivatives are recognized as important structural motifs in numerous pharmacologically active molecules and serve as key intermediates in the synthesis of pharmaceuticals and specialty chemicals. silverfernchemical.com, chemicalbook.com, nih.gov

Significance of Propionate (B1217596) Esters in Contemporary Chemical Transformations

Propionate esters are a class of organic compounds derived from the esterification of propionic acid with an alcohol. fiveable.me These esters are significant in organic synthesis, serving as important intermediates and versatile building blocks for the creation of more complex molecules, including fine chemicals and pharmaceuticals. fiveable.me The reactivity of propionate esters allows them to participate in a variety of chemical reactions. For instance, they are valuable in aldol (B89426) condensation reactions, where they can react with aldehydes or ketones to form β-hydroxy esters, which are themselves useful synthetic intermediates. fiveable.me

The synthesis of propionate esters is commonly achieved through the Fischer esterification, a reaction between propionic acid and an alcohol in the presence of an acid catalyst. wikipedia.org This is a reversible equilibrium reaction, and various techniques are employed to drive it towards the formation of the ester product. fiveable.me Beyond their role in synthesis, many propionate esters possess characteristic fruity aromas, leading to their use as flavoring and fragrance agents. fiveable.me, chemcess.com, wikipedia.org They are also utilized as solvents for paints and resins. fiveable.me

Nomenclature and Detailed Structural Characteristics of Ethyl 2-benzyl-1,3-dioxolane-2-propionate

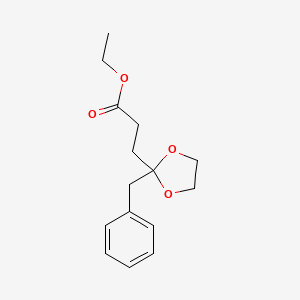

Ethyl 2-benzyl-1,3-dioxolane-2-propionate is the systematically accepted name for the compound of interest. Its structure is characterized by a central 1,3-dioxolane ring substituted at the 2-position (the carbon atom between the two oxygen atoms). The substituents at this key position are a benzyl (B1604629) group (-CH₂-Ph) and a propionate ester chain (-CH₂-CH₂-COOCH₂CH₃).

The molecule's architecture combines the features of the stable dioxolane ring with the reactive potential of the ester group. The benzyl group adds a hydrophobic, aromatic character to the compound.

Below is a table summarizing the key structural and identifying information for this compound.

| Property | Value |

| Systematic IUPAC Name | Ethyl 3-(2-benzyl-1,3-dioxolan-2-yl)propanoate |

| CAS Number | 20416-12-0 |

| Molecular Formula | C₁₅H₂₀O₄ vulcanchem.com |

| Molecular Weight | 264.32 g/mol vulcanchem.com |

| InChI | InChI=1S/C15H20O4/c1-2-17-14(16)8-9-15(18-10-11-19-15)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 vulcanchem.com |

Contextualizing Ethyl 2-benzyl-1,3-dioxolane-2-propionate within Current Organic Chemistry Research Paradigms

Ethyl 2-benzyl-1,3-dioxolane-2-propionate is recognized as a multipurpose building block in organic synthesis, with its reactivity primarily centered on its ester and dioxolane functionalities. vulcanchem.com The presence of these two groups allows for diverse chemical transformations.

Synthesis and Reactivity: The synthesis of this compound can be achieved through classic esterification and cyclization methods. One common route involves the acid-catalyzed reaction of benzyl alcohol with ethyl levulinate, followed by the formation of the dioxolane ring. vulcanchem.com The reactivity of the compound is demonstrated through hydrolysis reactions:

Acidic Hydrolysis: Cleavage of the 1,3-dioxolane ring occurs under acidic conditions, regenerating a ketone functionality. vulcanchem.com

Basic Hydrolysis: Saponification of the ethyl ester group under basic conditions yields the corresponding carboxylic acid. vulcanchem.com

Applications in Research: Research has highlighted the utility of Ethyl 2-benzyl-1,3-dioxolane-2-propionate in specialized fields:

Peptide Mimetics: The dioxolane ring can serve as a mimic of a peptide bond, a strategy used to enhance the metabolic stability of potential drug candidates. vulcanchem.com

Polymer Chemistry: This compound can be used in copolymerization reactions, for example with ethylene glycol, to produce biodegradable polyesters. These polymers can be designed to have tunable glass transition temperatures. vulcanchem.com

The physicochemical properties of the compound, such as its solubility and lipophilicity, are important considerations for its application in these areas.

| Physicochemical Property | Value / Observation | Method |

| Density (20°C) | 1.12 g/cm³ vulcanchem.com | Pycnometry vulcanchem.com |

| Refractive Index | 1.512 vulcanchem.com | Abbe refractometer vulcanchem.com |

| Vapor Pressure (25°C) | 0.02 mmHg vulcanchem.com | Knudsen effusion vulcanchem.com |

| Solubility | Miscible with chloroform, ethyl acetate, dichloromethane; sparingly soluble in water (<0.1 g/L). vulcanchem.com | |

| LogP (calculated) | 2.8 (indicating moderate lipophilicity) vulcanchem.com |

Properties

CAS No. |

20416-12-0 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

ethyl 3-(2-benzyl-1,3-dioxolan-2-yl)propanoate |

InChI |

InChI=1S/C15H20O4/c1-2-17-14(16)8-9-15(18-10-11-19-15)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |

InChI Key |

XHEBDDMCCQGYRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1(OCCO1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Ethyl 2 Benzyl 1,3 Dioxolane 2 Propionate

Reactions of the Ester Functional Group

The ethyl propionate (B1217596) portion of the molecule is susceptible to various reactions typical of esters, including hydrolysis, transesterification, nucleophilic attack, and reactions involving the alpha-protons.

Ester hydrolysis is a fundamental reaction that involves the cleavage of the ester bond. This transformation can be catalyzed by either acid or base.

Under basic conditions, such as in the presence of sodium hydroxide (B78521) in ethanol (B145695), the ester undergoes saponification. This is an irreversible process where the hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt and ethanol. Subsequent acidification yields the corresponding carboxylic acid. This reaction proceeds with high efficiency, reportedly achieving a yield of 92%. vulcanchem.com

Acid-catalyzed hydrolysis, conversely, is a reversible process that reaches equilibrium. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

| Hydrolysis Type | Conditions | Products | Reported Yield/Rate |

| Basic Hydrolysis (Saponification) | NaOH/EtOH | Carboxylic acid salt, Ethanol | 92% vulcanchem.com |

| Acidic Hydrolysis | H+/H2O | Carboxylic acid, Ethanol | Equilibrium-dependent |

This table presents data on the hydrolytic reactions of the ester group in Ethyl 2-benzyl-1,3-dioxolane-2-propionate.

Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of another alcohol. This reaction can be catalyzed by either an acid or a base. For Ethyl 2-benzyl-1,3-dioxolane-2-propionate, this reaction is particularly relevant to its synthesis, where an ethyl group is installed via transesterification with ethanol. vulcanchem.com

The reaction can also be facilitated by enzymes. Lipase-catalyzed transesterification presents a milder, more environmentally friendly alternative to traditional chemical catalysis, although it may result in lower yields (50-60%). vulcanchem.com Alcoholysis is a broader term for the reaction with an alcohol; transesterification is a specific type of alcoholysis.

The carbonyl carbon of the ester group is electrophilic and can be attacked by strong nucleophiles. For instance, organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl group. This typically results in the formation of tertiary alcohols after the addition of two equivalents of the nucleophile.

Reduction of the ester functional group can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly used to reduce esters to primary alcohols. In the case of Ethyl 2-benzyl-1,3-dioxolane-2-propionate, this reaction would convert the ethyl propionate moiety into a 3-hydroxypropyl group, yielding the corresponding diol while leaving the dioxolane ring intact under anhydrous conditions.

| Reaction Type | Reagent | Typical Product |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

This table summarizes common nucleophilic addition and reduction reactions at the ester carbonyl center.

The carbon atom adjacent to the ester carbonyl group (the α-carbon) possesses protons that are weakly acidic (pKa ≈ 25 for typical esters). These α-protons can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. libretexts.orglibretexts.org

This enolate can then participate in various carbon-carbon bond-forming reactions. For example, it can react with alkyl halides in an SN2 reaction, a process known as alkylation. libretexts.orglibretexts.org This allows for the introduction of an alkyl group at the α-position of the propionate chain. The general steps for such a transformation would be:

Enolate Formation: Deprotonation at the α-carbon using a strong base like LDA. libretexts.org

Alkylation: Nucleophilic attack of the enolate on an alkyl halide (e.g., methyl iodide) to form a new C-C bond. libretexts.org

This reactivity is a cornerstone of synthetic organic chemistry, enabling the elaboration of the carbon skeleton. libretexts.org

Reactivity of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring functions as a protecting group for a ketone, specifically for the ketone precursor, ethyl levulinate. vulcanchem.com This cyclic acetal (B89532) is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. thieme-connect.deorganic-chemistry.org

The primary reaction of the 1,3-dioxolane ring is acid-catalyzed hydrolysis, also known as deacetalization. This process regenerates the original carbonyl compound and the diol from which the acetal was formed. For Ethyl 2-benzyl-1,3-dioxolane-2-propionate, acidic hydrolysis leads to the cleavage of the dioxolane ring, yielding ethyl levulinate and ethylene (B1197577) glycol. vulcanchem.com Research has indicated a reaction rate of 0.15 h⁻¹ at pH 3 for this cleavage. vulcanchem.com

The mechanism for this reaction involves the following key steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst (e.g., H₃O⁺). researchgate.net

Ring Opening: The protonated ether linkage cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion and the opening of the ring to reveal a hydroxyl group from the ethylene glycol moiety.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocationic center of the oxocarbenium ion.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the ketone (ethyl levulinate) and ethylene glycol.

Stability and Role in Protecting Group Chemistry

The 1,3-dioxolane moiety in Ethyl 2-benzyl-1,3-dioxolane-2-propionate is a cyclic acetal. Such structures are a cornerstone of protecting group chemistry, primarily used to mask the reactivity of carbonyl compounds (aldehydes and ketones). organic-chemistry.orgwikipedia.org The stability of the dioxolane ring is highly dependent on the pH of the environment.

Cyclic acetals are known to be stable against a wide array of nucleophiles and basic conditions. organic-chemistry.org This robustness allows for chemical transformations to be carried out on other parts of the molecule, such as the ester or benzyl (B1604629) group, without affecting the protected carbonyl functionality.

However, the dioxolane ring is labile under acidic conditions. thieme-connect.de Deprotection, or the removal of the protecting group to regenerate the original carbonyl compound, is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org The presence of water and an acid catalyst facilitates the cleavage of the acetal C-O bonds. uh.edu For instance, acidic hydrolysis of the dioxolane ring would yield ethylene glycol and the parent keto-ester. vulcanchem.com

The stability profile of the 1,3-dioxolane group is summarized in the table below.

| Condition | Stability of 1,3-Dioxolane Ring | Outcome |

| Basic (e.g., NaOH, NaOEt) | Stable | No reaction at the dioxolane ring. organic-chemistry.orgthieme-connect.de |

| Nucleophilic (e.g., Grignard reagents, organolithiums) | Stable | Allows for reactions at other electrophilic sites. organic-chemistry.org |

| Reductive (e.g., NaBH₄, LiAlH₄) | Generally Stable | Enables reduction of other functional groups like esters. |

| Oxidative (e.g., PCC, PDC) | Generally Stable | Mild chromium reagents typically do not affect the acetal. organic-chemistry.org |

| Acidic (e.g., aq. HCl, H₂SO₄, p-TsOH) | Labile | Cleavage of the ring to regenerate the carbonyl and diol. organic-chemistry.orgvulcanchem.com |

Thermal and Chemical Ring Fragmentation Pathways

The 1,3-dioxolane ring can undergo fragmentation under specific thermal or chemical conditions, although it is generally more stable than many other heterocyclic systems.

Thermal Fragmentation: Thermal decomposition of 1,3-dioxolane has been studied, and it is understood to proceed through complex radical mechanisms at high temperatures. acs.org The process is often initiated by the homolytic cleavage of a C-O or C-C bond within the ring. Research on related 1,3-dioxolan-4-ones suggests that thermal fragmentation can be initiated by a ring-opening to an oxonium intermediate, which can then undergo further reactions like decarboxylation or loss of an aldehyde. researchgate.net While the specific pathways for Ethyl 2-benzyl-1,3-dioxolane-2-propionate are not extensively detailed in the literature, analogous mechanisms would likely involve initial ring opening followed by rearrangement or elimination reactions.

Chemical Fragmentation: Chemically induced fragmentation can occur under strong Lewis or Brønsted acid catalysis, often leading to rearrangement products. thieme-connect.de The protonation of one of the oxygen atoms can initiate a ring-opening to form a stabilized carbocation. This intermediate can then undergo various subsequent reactions, including elimination or rearrangement, depending on the structure of the molecule and the reaction conditions. In the context of Ethyl 2-benzyl-1,3-dioxolane-2-propionate, such fragmentation could potentially compete with simple hydrolysis under certain acidic conditions.

Reactions Involving the Benzyl Moiety

The benzyl group of the molecule offers additional sites for chemical modification, both at the benzylic carbon and on the aromatic ring itself.

Selective Benzylic Functionalization Reactions

The benzylic position (the CH₂ group attached directly to the aromatic ring) is activated towards certain types of reactions due to the ability of the benzene (B151609) ring to stabilize radical, cationic, or anionic intermediates via resonance. Potential reactions include:

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon. However, these harsh conditions would likely also cleave the ester and dioxolane groups. More selective oxidation methods would be required to target the benzylic position while preserving the rest of the molecule's structure.

Free-Radical Halogenation: Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively introduce a halogen (bromine) at the benzylic position. This reaction proceeds via a free-radical chain mechanism.

The success of these reactions would depend on finding conditions that are specific to the benzylic position without affecting the ester or the acid-sensitive dioxolane ring.

Electrophilic Aromatic Substitution (if applicable to side-chain reactivity)

The benzene ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. msu.edu The large alkyl-type substituent (the dioxolane propionate group) on the benzene ring influences the rate and position of the substitution.

The side-chain is an electron-donating group, which activates the aromatic ring towards electrophilic attack, making it react faster than benzene itself. It directs incoming electrophiles to the ortho (1,2-) and para (1,4-) positions relative to the substituent. masterorganicchemistry.com Steric hindrance from the bulky side-chain might favor substitution at the less hindered para position.

Typical EAS reactions applicable to the benzyl moiety are summarized below.

| Reaction | Reagents | Typical Electrophile (E⁺) | Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho- and para-nitro substituted product. msu.edu |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | ortho- and para-halo substituted product. msu.edu |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | ortho- and para-alkyl substituted product. libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | ortho- and para-acyl substituted product. libretexts.org |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | ortho- and para-sulfonated product. msu.edu |

Advanced Mechanistic Studies

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed kinetic and thermodynamic data specifically for Ethyl 2-benzyl-1,3-dioxolane-2-propionate are not widely available. However, studies on related structures provide insight into the mechanistic pathways.

Kinetic Studies: Kinetic investigations on the reactions of hydroxyl (OH) radicals with 1,3-dioxolane in the gas phase have been performed to understand atmospheric chemistry. rsc.org For example, the rate coefficient for the reaction of 1,3-dioxolane with OH radicals at 298 K was determined to be (11.1 ± 0.9) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. rsc.org Such studies help in understanding the reactivity of the core dioxolane structure. The kinetics of acid-catalyzed hydrolysis of 1,3-dioxanes have also been studied, revealing how substituent effects influence the rate of ring cleavage. uh.edu

Detailed Research on Transition State Analysis of Ethyl 2-benzyl-1,3-dioxolane-2-propionate Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings and data specifically concerning the transition state analysis in complex transformations of Ethyl 2-benzyl-1,3-dioxolane-2-propionate are not publicly available. Consequently, the generation of a scientifically accurate and thorough article on this specific topic, as per the requested outline, cannot be fulfilled at this time.

While general information regarding the synthesis and basic reactivity of Ethyl 2-benzyl-1,3-dioxolane-2-propionate exists, in-depth mechanistic investigations, particularly those involving computational transition state analysis, appear to be unpublished. The reactivity of the dioxolane and ester functional groups within this molecule is understood in a general sense within the field of organic chemistry. For instance, the acid-catalyzed hydrolysis of the dioxolane (ketal) moiety is expected to proceed through a well-established mechanism involving protonation of an oxygen atom, followed by the formation of a resonance-stabilized oxonium ion intermediate.

However, specific quantitative data, such as activation energies, transition state geometries, and vibrational frequencies for the reactions of Ethyl 2-benzyl-1,3-dioxolane-2-propionate, are absent from the available literature. Such data is typically generated through detailed computational studies, for example, using Density Functional Theory (DFT) calculations, which are instrumental in elucidating reaction pathways and understanding the intricacies of chemical transformations at a molecular level.

The absence of this specific research means that any attempt to construct an article with the requested "Data tables" and "Detailed research findings" for the section "3.4.2. Transition State Analysis in Complex Transformations" would be speculative and would not meet the required standards of scientific accuracy.

Further research in the field of computational organic chemistry may, in the future, provide the necessary data to address this specific topic in detail.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of "Ethyl 2-benzyl-1,3-dioxolane-2-propionate." A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of "Ethyl 2-benzyl-1,3-dioxolane-2-propionate" provides detailed information about the chemical environment of each proton in the molecule. The expected chemical shifts, multiplicities, and coupling constants are tabulated below. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region (around 7.2-7.3 ppm) due to the deshielding effect of the aromatic ring current. The methylene (B1212753) protons of the ethyl ester and the dioxolane ring, as well as the benzylic protons, will resonate in the midfield region. The methyl protons of the ethyl group will be found in the upfield region.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl (C₆H₅) | 7.35-7.20 | Multiplet | - |

| Dioxolane (OCH₂CH₂O) | 4.00-3.80 | Multiplet | - |

| Ethyl (OCH₂) | 4.10 | Quartet | 7.1 |

| Benzyl (CH₂) | 3.10 | Singlet | - |

| Propionate (B1217596) (CH₂) | 2.55 | Triplet | 7.5 |

| Propionate (CH₂) | 2.05 | Triplet | 7.5 |

| Ethyl (CH₃) | 1.20 | Triplet | 7.1 |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region (125-140 ppm). The quaternary carbon of the dioxolane ring will be a key indicator of the structure.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 172.5 |

| Phenyl (C-ipso) | 136.0 |

| Phenyl (CH) | 130.5, 128.0, 127.0 |

| Dioxolane (C) | 109.0 |

| Dioxolane (OCH₂) | 64.5 |

| Ethyl (OCH₂) | 60.5 |

| Benzyl (CH₂) | 43.0 |

| Propionate (CH₂) | 34.0 |

| Propionate (CH₂) | 29.0 |

| Ethyl (CH₃) | 14.0 |

Two-dimensional NMR techniques are indispensable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. Key expected correlations would be between the ethyl group's methylene and methyl protons, and between the two methylene groups of the propionate chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. nist.govnist.govblogspot.com It would definitively link each proton signal to its corresponding carbon signal, for example, the quartet at ~4.10 ppm to the ethyl OCH₂ carbon at ~60.5 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. For "Ethyl 2-benzyl-1,3-dioxolane-2-propionate," NOESY could reveal through-space interactions between the benzylic protons and the protons of the dioxolane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of "Ethyl 2-benzyl-1,3-dioxolane-2-propionate." This allows for the calculation of the elemental formula with high accuracy, confirming the molecular formula as C₁₅H₂₀O₄. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 265.1434 |

| [M+Na]⁺ | 287.1254 |

Electron ionization (EI) mass spectrometry would cause the molecular ion to fragment in a predictable manner, providing valuable structural information. The fragmentation pattern would be characterized by the loss of stable neutral molecules and the formation of characteristic fragment ions.

Key expected fragmentation pathways include:

Loss of the ethyl group (-CH₂CH₃): Resulting in an ion at m/z 235.

Loss of the ethoxy group (-OCH₂CH₃): Leading to an acylium ion at m/z 219.

Cleavage of the benzyl group (-CH₂C₆H₅): A prominent peak at m/z 91 corresponding to the tropylium (B1234903) ion is expected.

Fragmentation of the dioxolane ring: This can lead to various smaller fragments, often involving the loss of ethylene (B1197577) oxide or related species.

McLafferty rearrangement: If sterically feasible, a rearrangement involving the transfer of a gamma-hydrogen from the propionate chain to the carbonyl oxygen could occur, leading to the elimination of a neutral alkene.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The analysis of Ethyl 2-benzyl-1,3-dioxolane-2-propionate via IR spectroscopy reveals characteristic absorption bands that correspond to the vibrations of its specific structural components. The spectrum is defined by the presence of a strong carbonyl (C=O) stretch from the ethyl ester group, multiple C-O stretches associated with both the ester and the dioxolane ring, and vibrations characteristic of the benzyl group's aromatic ring and aliphatic chain.

The most prominent feature in the IR spectrum is the intense absorption band for the ester carbonyl (C=O) stretching vibration, which typically appears in the 1750-1735 cm⁻¹ region. The presence of the dioxolane ring is confirmed by a series of strong C-O-C stretching bands, generally found in the 1200-1000 cm⁻¹ range. Furthermore, the benzyl moiety contributes several characteristic peaks: aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching appears just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and propionate segments are found just below 3000 cm⁻¹.

While a publicly available, peer-reviewed IR spectrum for this specific compound is not readily found, the expected absorption frequencies can be predicted based on its known functional groups. The following table summarizes these characteristic vibrational frequencies.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H | Stretch | Medium to Weak |

| 2980-2850 | Aliphatic C-H | Stretch | Medium to Strong |

| 1750-1735 | Ester C=O | Stretch | Strong |

| 1605-1450 | Aromatic C=C | Stretch | Medium to Weak |

| 1250-1000 | C-O and C-O-C | Stretch | Strong |

This table is based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and absolute stereochemistry. This technique, however, is contingent upon the ability to grow a suitable, high-quality single crystal of the compound under investigation.

A thorough review of scientific and crystallographic databases indicates that no X-ray crystal structure for Ethyl 2-benzyl-1,3-dioxolane-2-propionate has been deposited or published to date. Compounds like this, which are often liquids at room temperature, are not typically subjected to single-crystal X-ray diffraction unless a specific need for solid-state conformational analysis arises and a suitable crystalline derivative can be prepared. Consequently, there is no experimental data available from this method to describe its absolute stereochemistry or solid-state packing arrangement.

Computational and Theoretical Chemistry of Ethyl 2 Benzyl 1,3 Dioxolane 2 Propionate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometries, electronic structures, and spectroscopic parameters with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Conformational Analysis and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. For Ethyl 2-benzyl-1,3-dioxolane-2-propionate, several rotatable single bonds contribute to a complex conformational landscape. These include the bonds connecting the benzyl (B1604629) group and the ethyl propionate (B1217596) group to the dioxolane ring.

A systematic conformational analysis using DFT would involve rotating these bonds and calculating the energy of the resulting conformers. The conformer with the lowest energy is the most stable and, therefore, the most likely to be observed experimentally. The relative energies of other conformers provide insight into the molecule's flexibility.

Illustrative Conformational Analysis Data for Ethyl 2-benzyl-1,3-dioxolane-2-propionate

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | 178.5° | 0.00 |

| B | 65.2° | 1.25 |

| C | -68.9° | 1.35 |

| D | -175.0° | 2.10 |

This data is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). cureffi.orgyoutube.comnih.govtaylorandfrancis.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, indicating its nucleophilic or basic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests high reactivity.

For Ethyl 2-benzyl-1,3-dioxolane-2-propionate, the HOMO is expected to be localized on the oxygen atoms of the dioxolane ring and the ester group, which are the most electron-rich parts of the molecule. The LUMO is likely to be centered on the carbonyl carbon of the ethyl propionate group, which is electron-deficient and thus susceptible to nucleophilic attack.

Hypothetical FMO Data for Ethyl 2-benzyl-1,3-dioxolane-2-propionate

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 6.60 |

This data is hypothetical and for illustrative purposes.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. mdpi.comnih.govnih.govresearchgate.netrsc.org These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. The calculations are typically performed on the lowest energy conformer determined from DFT studies.

Predicted NMR chemical shifts can be compared with experimental data to validate the proposed structure. Similarly, calculated vibrational frequencies can aid in the assignment of bands in an infrared (IR) spectrum.

Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts

| Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl C | 172.5 | 172.1 |

| Dioxolane C (quaternary) | 109.8 | 109.5 |

| Benzyl CH₂ | 40.1 | 39.8 |

| Ethyl O-CH₂ | 61.3 | 61.0 |

This data is hypothetical and for illustrative purposes.

Reaction Mechanism Modeling and Energy Profile Derivations

Computational chemistry is instrumental in modeling reaction mechanisms and deriving energy profiles. This allows for a detailed understanding of the transition states and intermediates involved in a chemical transformation.

Computational Studies of Dioxolane Ring Opening and Stability

Hypothetical Energy Profile for Acid-Catalyzed Dioxolane Ring Opening

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 (Protonation) | +5.2 |

| Protonated Intermediate | -2.5 |

| Transition State 2 (Ring Opening) | +15.8 |

| Carbocation Intermediate | +8.1 |

| Products | -5.0 |

This data is hypothetical and for illustrative purposes.

Modeling of Ester Hydrolysis and Transesterification Pathways

The ethyl propionate moiety of the molecule is susceptible to hydrolysis, which is the cleavage of the ester bond by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Computational modeling can elucidate the detailed mechanisms of both pathways. rsc.orgresearchgate.netaip.orgmasterorganicchemistry.comyoutube.com

In base-catalyzed hydrolysis, a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the ethoxide leaving group. In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Transesterification, the reaction of an ester with an alcohol to form a new ester and a new alcohol, can also be modeled. masterorganicchemistry.commdpi.comresearchgate.netncsu.edumdpi.com These computational studies can provide valuable information on the reaction kinetics and the factors that influence the reaction rate.

Hypothetical Activation Energies for Ester Hydrolysis

| Reaction Step | Base-Catalyzed (kcal/mol) | Acid-Catalyzed (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | 12.5 | 18.2 |

| Leaving Group Elimination | 5.1 | 8.7 |

This data is hypothetical and for illustrative purposes.

Analysis of Intramolecular and Intermolecular Interactions

The spatial arrangement and reactivity of Ethyl 2-benzyl-1,3-dioxolane-2-propionate are governed by a variety of non-covalent interactions, both within the molecule (intramolecular) and with other molecules (intermolecular).

Intramolecular Interactions:

Furthermore, intramolecular hydrogen bonds of the C-H···O type are likely to play a role in stabilizing certain conformations. The hydrogen atoms of the benzyl group and the ethyl group can interact with the oxygen atoms of the dioxolane ring and the ester group. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in identifying and quantifying the strength of these weak hydrogen bonds. The Atoms in Molecules (AIM) theory is another powerful tool used to characterize such interactions by analyzing the electron density topology.

Intermolecular Interactions:

When Ethyl 2-benzyl-1,3-dioxolane-2-propionate interacts with other molecules, a range of non-covalent forces come into play. The benzyl group, with its aromatic ring, is capable of engaging in several types of interactions:

π-π Stacking: The interaction between the π-systems of two aromatic rings is a significant organizing force in many chemical and biological systems. In a condensed phase or in solution, the benzyl groups of two molecules can stack in either a face-to-face or a displaced-parallel arrangement. Computational methods are crucial for determining the preferred stacking geometry and the magnitude of the interaction energy. researchgate.net

C-H···π Interactions: The hydrogen atoms of the ethyl or benzyl groups can interact with the electron-rich face of the aromatic ring of a neighboring molecule. These interactions, though weaker than conventional hydrogen bonds, are important in molecular recognition and crystal packing. researchgate.net

Anion-π Interactions: While not applicable to the neutral molecule itself, if the surrounding environment contains anions, the electron-deficient center of the aromatic ring can interact favorably with them. researchgate.net

The ester and dioxolane moieties introduce polar characteristics, leading to:

Dipole-Dipole Interactions: The carbonyl group of the ester and the C-O bonds of the dioxolane ring create permanent dipoles, leading to electrostatic interactions between molecules.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the ester and dioxolane can act as hydrogen bond acceptors, interacting with protic solvents or other molecules with O-H or N-H groups. Studies on benzyl alcohol have highlighted the importance of such interactions. orientjchem.orgrsc.org

Symmetry-Adapted Perturbation Theory (SAPT) is a computational method that can be used to decompose the total intermolecular interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies, providing a detailed understanding of the nature of these forces. mdpi.com

| Interaction Type | Interacting Groups | Typical Energy (kcal/mol) |

| π-π Stacking | Benzyl - Benzyl | 1-5 |

| C-H···π | C-H (Alkyl/Aryl) - Benzyl | 0.5-2.5 |

| Dipole-Dipole | Ester/Dioxolane - Ester/Dioxolane | 1-3 |

| Hydrogen Bonding (acceptor) | O (Ester/Dioxolane) - H-X | 3-10 |

Computational Approaches to Solvent Effects on Reactivity

The chemical reactivity of Ethyl 2-benzyl-1,3-dioxolane-2-propionate, such as its hydrolysis or other transformations, will be significantly influenced by the solvent. Computational chemistry offers several approaches to model these solvent effects.

Implicit Solvation Models:

These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Popular implicit solvation models include:

Polarizable Continuum Model (PCM): This is one of the most widely used methods for calculating the effect of a solvent on the properties and reactivity of a molecule. mdpi.com

Conductor-like Screening Model (COSMO): This model treats the solvent as a conductor, which simplifies the calculation of the electrostatic potential at the cavity surface.

These models are computationally efficient and are well-suited for studying the influence of solvent polarity on reaction energies and activation barriers. For example, they can be used to predict how the rate of hydrolysis of the ester group in Ethyl 2-benzyl-1,3-dioxolane-2-propionate might change when moving from a non-polar solvent like hexane (B92381) to a polar solvent like water. Studies on related 1,3-dioxolane (B20135) compounds have shown their utility as reaction media, and computational models can help in understanding the underlying solvent-solute interactions. rsc.orgrsc.org

Explicit Solvation Models:

In these models, individual solvent molecules are included in the calculation along with the solute molecule. This approach allows for the explicit treatment of specific solute-solvent interactions, such as hydrogen bonding. The most common methods employing explicit solvent models are:

Quantum Mechanics/Molecular Mechanics (QM/MM): In this hybrid approach, the solute molecule (the reactive center) is treated with a high level of quantum mechanics, while the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field.

Molecular Dynamics (MD) Simulations: These simulations track the positions and velocities of all atoms in the system over time, providing a dynamic picture of the solute-solvent interactions and allowing for the calculation of thermodynamic properties like free energy of solvation.

Explicit solvation models are computationally more demanding but can provide a more accurate and detailed description of the solvent's role, particularly when specific interactions like hydrogen bonding are crucial to the reaction mechanism. For a molecule like Ethyl 2-benzyl-1,3-dioxolane-2-propionate, explicit water molecules would be important for modeling the hydrolysis of the dioxolane or ester functionalities.

| Model Type | Description | Advantages | Disadvantages |

| Implicit (Continuum) | Solvent is a continuous dielectric medium. | Computationally efficient, good for general polarity effects. | Does not capture specific interactions like hydrogen bonding. |

| Explicit | Individual solvent molecules are included. | Accurately models specific solute-solvent interactions. | Computationally expensive, requires significant sampling. |

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Diverse Carbocyclic and Heterocyclic Systems

While direct examples of the synthesis of carbocyclic and heterocyclic systems from Ethyl 2-benzyl-1,3-dioxolane-2-propionate are not extensively documented in publicly available literature, the chemical functionalities present in the molecule suggest its significant potential as a precursor for such structures. The general reactivity of 1,3-dioxolanes and related compounds can be extrapolated to understand its synthetic utility.

The core structure of Ethyl 2-benzyl-1,3-dioxolane-2-propionate contains a masked β-keto ester functionality. Upon deprotection of the dioxolane ring, the resulting keto-ester can be a precursor to a variety of heterocyclic systems. For instance, condensation reactions with hydrazines or substituted hydrazines could lead to the formation of pyrazole (B372694) derivatives. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazoles, and condensation with ureas or thioureas could produce pyrimidine (B1678525) or thiouracil analogs, respectively.

Strategic Utilization in Multi-Step Organic Synthesis Sequences

The primary strategic advantage of using Ethyl 2-benzyl-1,3-dioxolane-2-propionate in multi-step synthesis lies in the orthogonal reactivity of its functional groups. The ester can be selectively hydrolyzed or reduced without affecting the dioxolane protecting group under appropriate conditions. Conversely, the dioxolane can be removed under acidic conditions to liberate the ketone, while the ester remains intact under non-hydrolytic acidic conditions.

This differential reactivity allows for a stepwise manipulation of the molecule. For example, the ester group could be reduced to an alcohol, which could then be used in a variety of subsequent transformations such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. Following these modifications, the dioxolane could be deprotected to reveal the ketone for further reactions, such as Wittig reactions, aldol (B89426) condensations, or Grignard additions. This strategic approach is crucial in the total synthesis of complex natural products and other target molecules where precise control over the sequence of bond formation is essential.

Contributions to the Synthesis of Novel Organic Scaffolds and Frameworks

Organic scaffolds are core structures upon which functional groups can be appended to create molecules with specific properties. Ethyl 2-benzyl-1,3-dioxolane-2-propionate can serve as a building block for the creation of novel scaffolds due to its ability to undergo a variety of chemical transformations.

For instance, the hydrolysis of the ester to a carboxylic acid, followed by amide coupling with a diamine, could lead to the formation of a larger scaffold. Subsequent deprotection of the ketone and further functionalization could then be used to build complex, three-dimensional structures. The benzyl (B1604629) group can also be functionalized, for example, through aromatic substitution reactions, to introduce additional points of diversity.

The dioxolane ring itself can be a key element in the design of certain scaffolds. For example, spirocyclic systems, which are of increasing interest in medicinal chemistry, could potentially be synthesized from this intermediate. nih.gov While no direct synthesis of spirocycles from Ethyl 2-benzyl-1,3-dioxolane-2-propionate has been reported, the general principles of intramolecular cyclization reactions could be applied.

Derivatization Potential for Advanced Organic Materials

The chemical functionalities within Ethyl 2-benzyl-1,3-dioxolane-2-propionate also lend themselves to derivatization for the synthesis of advanced organic materials. The ester group, for instance, can be converted into a variety of other functional groups that can participate in polymerization reactions.

One potential application is in the field of biodegradable polyesters. vulcanchem.com The ester can be hydrolyzed to a carboxylic acid, and the dioxolane can be deprotected to a ketone, which can then be reduced to a hydroxyl group. The resulting hydroxy acid could then undergo polycondensation to form a polyester. The presence of the benzyl group could be used to tune the physical properties of the resulting polymer.

Furthermore, the compound could be used in the development of peptide mimetics. vulcanchem.com The dioxolane ring can act as a stable mimic of a peptide bond, which could enhance the metabolic stability of peptide-based drugs. vulcanchem.com The ester and benzyl groups provide handles for attaching amino acid residues or other pharmacologically active moieties.

The reactivity of the compound is governed by its ester and dioxolane moieties, which allows for a range of chemical transformations as summarized in the table below.

| Transformation | Reagents/Conditions | Product Type |

| Acidic Hydrolysis | Acidic conditions | Cleavage of the dioxolane ring to yield a ketone |

| Basic Hydrolysis | NaOH/EtOH | Saponification of the ester to a carboxylic acid |

| Nucleophilic Addition | Grignard reagents (e.g., MeMgBr) | Attack at the acetal (B89532) carbon to form tertiary alcohols |

Future Directions and Emerging Research Opportunities for Dioxolane Propionate Compounds

Development of Highly Chemo- and Regioselective Transformations

A significant frontier in the chemistry of dioxolane-propionates is the development of reactions that are highly selective, meaning they target specific atoms or functional groups within a molecule. This is crucial for creating complex molecules with well-defined three-dimensional structures, which is often a requirement for biologically active compounds.

Recent research has focused on controlling the chemo- and regioselectivity in reactions involving multifunctional molecules. For instance, studies on 1,2,4-triketone analogs have shown that the direction of a nucleophilic attack can be controlled by the nature of the substituents and the reaction conditions, such as temperature and the presence of an acid catalyst. nih.govurfu.ru This level of control allows for the selective formation of different heterocyclic products, such as pyrazoles or pyridazinones. nih.govurfu.ru

Similarly, investigations into the reactions of polyfunctional pyrroles have demonstrated that it is possible to achieve regioselective oxidation or Wittig reactions, yielding a range of pyrrole (B145914) derivatives suitable for further synthesis. researchgate.net These principles of selective transformations are being applied to the dioxolane framework to enable the precise modification of the dioxolane ring and its propionate (B1217596) side chain. The ability to selectively functionalize one part of the molecule while leaving others untouched is a key goal in modern organic synthesis.

Future work in this area will likely involve the use of advanced catalytic systems, including chiral catalysts, to achieve high levels of stereoselectivity in addition to chemo- and regioselectivity. This will open up new avenues for the synthesis of enantiomerically pure dioxolane-propionate derivatives with potential applications in pharmaceuticals and materials science.

Exploration of Novel and More Sustainable Synthetic Routes

The chemical industry is increasingly focused on developing "green" and sustainable manufacturing processes. For dioxolane-propionate compounds, this translates to exploring synthetic routes that utilize renewable starting materials, employ environmentally benign solvents, and minimize waste generation.

A promising approach is the use of bio-based platform chemicals. For example, 1,3-dioxolane (B20135) compounds can be synthesized from renewable resources such as lactic acid, mandelic acid, and α-hydroxyisobutyric acid, combined with bio-based aldehydes and ketones like formaldehyde, acetaldehyde, and acetone. rsc.orgrsc.org This strategy aligns with the principles of green chemistry by reducing reliance on fossil fuels. rsc.org

The synthesis of 1,3-dioxolanes through the condensation of carbonyl compounds with vicinal diols is another area where sustainable practices are being implemented. researchgate.net Researchers are investigating the use of heterogeneous catalysts, such as zeolites and acid-exchange resins, to facilitate these reactions, as they can be easily recovered and reused, reducing waste and processing costs. researchgate.net Furthermore, the development of one-pot synthesis methods, where multiple reaction steps are carried out in a single vessel, can improve efficiency and reduce the need for intermediate purification steps.

The table below summarizes some sustainable approaches being explored for the synthesis of dioxolane derivatives:

| Sustainable Approach | Description | Key Advantages |

| Use of Bio-based Feedstocks | Synthesis from renewable resources like lactic acid and glycerol. rsc.orgrsc.orgresearchgate.net | Reduces dependence on fossil fuels, lowers carbon footprint. |

| Heterogeneous Catalysis | Employing solid catalysts that can be easily separated from the reaction mixture. researchgate.net | Catalyst recyclability, simplified product purification, reduced waste. |

| Solvent Replacement | Utilizing greener solvents or solvent-free reaction conditions. rsc.orgrsc.org | Reduced environmental impact, improved process safety. |

| One-Pot Syntheses | Combining multiple reaction steps into a single procedure. | Increased efficiency, reduced solvent use, and waste generation. |

Integration with Automation and Flow Chemistry Technologies for Scalable Production

To meet the potential demand for dioxolane-propionate compounds in various applications, scalable and efficient manufacturing processes are essential. Automation and flow chemistry are two key technologies that are revolutionizing chemical synthesis and production. researchgate.net

Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers numerous advantages. nih.gov These include enhanced heat and mass transfer, improved reaction control, and greater safety, particularly when dealing with highly reactive or hazardous materials. researchgate.netnih.gov For the synthesis of dioxolane-containing compounds, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. acs.org

When combined with automation, flow chemistry systems can be used for high-throughput synthesis and reaction optimization. vapourtec.com Automated platforms can systematically vary reaction conditions to quickly identify the optimal parameters for a given transformation. vapourtec.com This not only accelerates the research and development process but also facilitates a seamless transition from laboratory-scale synthesis to large-scale industrial production. soci.org

The integration of these technologies is expected to play a pivotal role in the future of dioxolane-propionate synthesis, enabling on-demand production and the rapid generation of libraries of related compounds for screening and discovery purposes.

Investigation of Undiscovered Reactivity Patterns for the Dioxolane-Propionate System

While the fundamental reactivity of the dioxolane and propionate functional groups is well-understood, there is still much to be explored regarding their interplay and potential for novel chemical transformations. Researchers are actively investigating new reactivity patterns that could lead to the development of innovative synthetic methodologies and the discovery of unexpected molecular architectures.

One area of interest is the use of the dioxolane ring in radical chain processes. For example, a metal-free and redox-neutral conversion of 1,3-dioxolane to protected α-amino aldehydes has been reported, highlighting the potential for dioxolanes to participate in radical-mediated reactions. organic-chemistry.org Another emerging area is the use of asymmetric 1,3-dipolar cycloaddition reactions to construct chiral dioxolane structures with high diastereoselectivity and enantioselectivity. organic-chemistry.org

Furthermore, the thermal fragmentation of dioxolanones is being studied to understand the underlying reaction mechanisms, which could provide insights into new ways to generate reactive intermediates. mdpi.com The serendipitous discovery of thermal equilibration of a dioxolanone through a ring-opened zwitterionic intermediate suggests that there are still fundamental aspects of dioxolane reactivity to be uncovered. mdpi.com

Future research will likely focus on leveraging computational chemistry to predict and understand new reactivity patterns, as well as employing advanced analytical techniques to characterize reactive intermediates and reaction pathways. These efforts will undoubtedly expand the synthetic utility of the dioxolane-propionate system and lead to the discovery of new and valuable chemical transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-benzyl-1,3-dioxolane-2-propionate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification or transesterification reactions. For example, reacting benzyl-protected diols with propionic acid derivatives under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) in anhydrous solvents like toluene. Yield optimization requires control of temperature (80–120°C), stoichiometric ratios (1:1.2 molar ratio of diol to ester), and inert atmosphere to prevent hydrolysis . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like unreacted diols or ester dimers.

Q. How can Ethyl 2-benzyl-1,3-dioxolane-2-propionate be characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : The ¹H NMR spectrum will show resonances for the dioxolane ring protons (δ 3.8–4.2 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).

- IR : Key peaks include C=O stretch (~1730 cm⁻¹) for the ester and C-O-C stretches (~1100 cm⁻¹) for the dioxolane ring .

- GC-MS : Molecular ion peaks at m/z 236 (C₁₃H₁₆O₄) and fragmentation patterns (e.g., loss of ethyl group, m/z 191) confirm structure .

Q. What factors influence the stability of Ethyl 2-benzyl-1,3-dioxolane-2-propionate under storage conditions?

- Methodological Answer : Stability is pH- and temperature-dependent. Hydrolysis of the ester group occurs in aqueous acidic/basic conditions (e.g., t₁/₂ < 24 hours at pH 2 or 12). Storage recommendations include anhydrous environments (desiccants like molecular sieves), low temperatures (4°C), and protection from UV light to prevent radical degradation .

Advanced Research Questions

Q. How does the benzyl group in Ethyl 2-benzyl-1,3-dioxolane-2-propionate affect its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The benzyl group acts as an electron-donating substituent, stabilizing transition states in SN2 reactions. For example, in deprotection reactions using H₂/Pd-C, the benzyl group is selectively removed, leaving the dioxolane ring intact. Comparative studies with methyl or propyl analogs show slower kinetics for benzyl derivatives due to steric hindrance . Kinetic experiments (e.g., monitoring by TLC or HPLC) under varying temperatures (25–60°C) and catalysts (e.g., Pd/C vs. Raney Ni) can quantify these effects.

Q. What computational approaches predict the solvation behavior and partition coefficients of Ethyl 2-benzyl-1,3-dioxolane-2-propionate?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) and solvation models (COSMO-RS) predict logP values (~2.5) and solubility in polar aprotic solvents (e.g., DMF > DMSO). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential surfaces to explain interactions with biological targets (e.g., esterase enzymes) .

Q. How can contradictory data on the compound’s thermal decomposition be resolved?

- Methodological Answer : Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. O₂) reveals decomposition pathways. For example, in N₂, the ester group decomposes first (~200°C), while in O₂, oxidative cleavage of the benzyl group occurs (~180°C). Discrepancies in literature data may arise from impurities or heating rates; replicate experiments with purity-verified samples (HPLC >98%) are essential .

Q. What strategies improve the enantiomeric purity of Ethyl 2-benzyl-1,3-dioxolane-2-propionate in asymmetric synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s salen complexes) can induce asymmetry during esterification. Polarimetric monitoring ([α]D²⁵) and chiral HPLC (Chiralpak AD-H column, hexane/iPrOH) validate enantiomeric excess (>90%). Kinetic resolution via lipase-mediated hydrolysis (e.g., Candida antarctica lipase B) selectively processes one enantiomer .

Method Development Questions

Q. How to design a robust HPLC method for quantifying Ethyl 2-benzyl-1,3-dioxolane-2-propionate in complex matrices?

- Methodological Answer : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. UV detection at 210 nm (C=O absorption) ensures sensitivity (LOD ~0.1 µg/mL). Validate linearity (R² >0.999) across 1–100 µg/mL and spike-and-recovery tests in biological samples (e.g., plasma) to assess matrix effects .

Q. What experimental setups evaluate the compound’s role as a protecting group in multi-step organic syntheses?

- Methodological Answer : Benchmark against established protecting groups (e.g., tert-butyldimethylsilyl). For example, compare yields in Grignard reactions where the dioxolane ring protects diols. Monitor deprotection efficiency (e.g., using HCl/THF vs. TFA/CH₂Cl₂) via ¹H NMR integration of benzyl proton signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.